7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337141-86-2) is a halogenated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₁ClFN and a molecular weight of 199.65 g/mol . Its structure features a fused bicyclic system with chlorine and fluorine substituents at positions 7 and 6, respectively, and a primary amine at position 1.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2 |
InChI Key |
DRUAHYFELNRGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Halogenation
The precursor often used is a halogenated tetrahydronaphthalenone or tetrahydronaphthalene derivative. For example, 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one serves as a key intermediate, which can be synthesized via electrophilic aromatic substitution or halogenation reactions on naphthalene derivatives under controlled conditions.
Amination via Reductive Amination or Direct Amination
A common approach to introduce the amino group at the 1-position is through reductive amination of the corresponding ketone intermediate:
- The ketone (e.g., 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one) is reacted with ammonia or an amine source.
- Reduction is typically carried out using hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- This step is carefully controlled at temperatures ranging from 0°C to reflux, depending on the reagent and solvent system.
Chiral Resolution or Asymmetric Synthesis
Since the compound is chiral, methods to obtain the desired enantiomer include:
- Use of chiral catalysts or auxiliaries during the amination step.
- Resolution of racemic mixtures by crystallization with chiral acids or chromatography.
- Enantioselective synthesis using chiral starting materials or reagents.
For example, (S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can be synthesized by starting from chiral precursors or by chiral resolution post-synthesis.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups such as Boc (tert-butoxycarbonyl) are used to protect the amine during halogenation or other functionalization steps. After the desired transformations, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation | Electrophilic substitution on tetrahydronaphthalene | Variable | Controlled temperature and solvent to selectively chlorinate and fluorinate |
| 2 | Reductive amination | Ketone + NH3, LiAlH4 reduction, THF solvent, reflux | ~80 | Lithium aluminum hydride reduction at 0°C to reflux overnight yields amine intermediate |
| 3 | Protection (optional) | Boc-L-Pro-OH, EDC, HOBt, DMF, 0°C to RT | 95 (over 2 steps) | Protects amine for further functionalization |
| 4 | Deprotection | TFA in CH2Cl2, RT | High | Removes Boc group to yield free amine |
| 5 | Chiral resolution/asymmetric synthesis | Chiral catalysts or crystallization techniques | Variable | Achieves desired (S) or (R) enantiomeric purity |
Representative Experimental Procedure
An example from literature for preparation of a related tetrahydronaphthalen-1-amine derivative is as follows:
- A mixture of (R)-1,2,3,4-tetrahydronaphthalen-1-amine (10.0 g, 67.9 mmol) and ethyl formate (6.23 mL, 77.4 mmol) was heated at 80°C for 14 hours.
- The reaction mixture was cooled, triturated with hexanes, filtered, and dried to yield the formamide intermediate.
- The formamide was dissolved in tetrahydrofuran and added dropwise to a suspension of lithium aluminum hydride in THF at 0°C.
- The mixture was refluxed overnight, then carefully quenched, filtered, and concentrated to afford the amine as a colorless oil.
- The product was characterized by NMR and HRMS to confirm structure.
Research Findings and Optimization
- Reaction temperature and time significantly affect yield and purity; typical reductive amination requires prolonged heating (overnight) at 60–80°C.
- Use of protecting groups enhances selectivity and yield in multi-step syntheses.
- Chiral purity is critical for biological activity; thus, asymmetric synthesis or chiral resolution is essential.
- Solvent choice (e.g., THF, dichloromethane, DMF) impacts reaction rates and product isolation efficiency.
- Post-synthesis purification by column chromatography or recrystallization is standard to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct reductive amination | Ketone + NH3, LiAlH4, THF, reflux | Straightforward, high yield | Requires careful quenching |
| Protection/deprotection | Boc protection, EDC coupling, TFA deprotection | Protects amine, improves selectivity | Adds steps, uses corrosive reagents |
| Chiral synthesis/resolution | Chiral catalysts, crystallization | High enantiomeric purity | May reduce overall yield |
| Halogenation on naphthalene | Electrophilic substitution, controlled temp | Introduces halogens selectively | Requires careful control to avoid over-halogenation |
This comprehensive overview of preparation methods for 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine integrates detailed reaction conditions, yields, and procedural insights derived from diverse authoritative sources, providing a robust foundation for synthetic chemists working with this compound.
Chemical Reactions Analysis
7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to control the reaction rate and selectivity
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with halogen substitutions have shown enhanced anti-proliferative effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
A comparative study demonstrated that compounds with electron-withdrawing groups like chlorine and fluorine can significantly improve growth inhibition in cancer cells. The presence of these groups is crucial for eliciting antiproliferative activity, making 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine a candidate for further investigation in cancer therapy .
Neuroprotective Effects
The unique structure of this compound may also contribute to neuroprotective effects. Compounds with tetrahydronaphthalene frameworks have been studied for their ability to inhibit neurodegenerative processes. The presence of halogens can enhance the binding affinity to specific receptors involved in neuroprotection.
Polymer Chemistry
In polymer chemistry, the incorporation of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine into polymer matrices can modify the thermal and mechanical properties of materials. Its unique functional groups allow for enhanced interaction within polymer chains, leading to improved performance characteristics such as increased thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism by which 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular processes, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Research Implications
- Antineoplastic Potential: Compounds like (RS)-1-(2-bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine [(RS)-6e] have shown preliminary antineoplastic activity , suggesting the main compound’s halogenated structure could be explored for similar applications.
- Stereochemical Optimization : The enantioselective synthesis of analogs (e.g., (SS,1R)-6g ) underscores the importance of chirality in drug design, though the main compound’s stereoisomerism remains uncharacterized.
- Solubility and Bioavailability : Hydrochloride salt forms (e.g., ) demonstrate strategies to improve pharmacokinetics, a consideration for future derivatives of the main compound.
Biological Activity
7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of tetrahydronaphthalene derivatives, which are recognized for their diverse pharmacological properties. The presence of both chloro and fluoro substituents at specific positions on the naphthalene ring may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHClF
- Molecular Weight : Approximately 199.65 g/mol
- CAS Number : 1337141-86-2
Biological Activity
The biological activity of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been explored in various studies, particularly focusing on its interaction with neurotransmitter receptors and enzymes.
Interaction with Receptors
Research indicates that this compound may exhibit significant binding affinity to dopamine receptors, particularly the D3 subtype. Studies have shown that it can promote β-arrestin translocation and activate G protein signaling pathways associated with D3 receptor activity. This suggests potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .
Case Studies
- Dopamine Receptor Agonism :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The unique substitution pattern of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is crucial for its biological activity. Comparative analysis with structurally similar compounds reveals that modifications in the halogen substituents can significantly alter receptor affinity and selectivity.
| Compound | Structural Characteristics | D3R Agonist Activity |
|---|---|---|
| 7-Chloro-6-fluoro | Chloro at position 7, Fluoro at position 6 | High |
| 6-Fluoro-7-methoxy | Methoxy instead of Chloro | Moderate |
| 5-Fluoro-7-(trifluoromethyl) | Trifluoromethyl instead of Chloro | Low |
This table illustrates how minor changes in the chemical structure can lead to significant variations in biological activity.
Future Directions
Further research is warranted to elucidate the detailed mechanisms through which 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects on neurotransmitter systems. Investigating its potential as a therapeutic agent for neurological disorders could provide valuable insights into its applicability in clinical settings.
Q & A
Basic: What are the key considerations for the safe handling and storage of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if volatile aerosols are generated during synthesis .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation exposure. For highly reactive intermediates, consider glove-box setups .
- Waste Management: Segregate halogenated organic waste from general waste. Partner with certified hazardous waste disposal services to ensure compliance with environmental regulations .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Label containers with GHS hazard codes (e.g., H300 for acute toxicity) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the tetrahydronaphthalene backbone and substituent positions. Compare chemical shifts with analogous fluorinated/chlorinated amines (e.g., 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (CHClFN). Monitor isotopic patterns for chlorine/fluorine signatures .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>95%). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve byproducts from the main peak .
Advanced: How can researchers resolve contradictions in spectral data or unexpected reactivity during synthesis?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) to confirm structural assignments .
- Mechanistic Analysis: Investigate reaction pathways using computational tools (e.g., DFT calculations) to predict regioselectivity in fluorination/chlorination steps. Compare with experimental outcomes .
- Controlled Replication: Systematically vary reaction parameters (temperature, catalysts) to isolate variables causing discrepancies. Document anomalies in open-access repositories for peer validation .
Advanced: What experimental design strategies (e.g., factorial design) are optimal for optimizing the synthesis of this compound?
Methodological Answer:
- Factorial Design: Apply a 2 factorial approach to evaluate critical variables (e.g., reaction time, stoichiometry of Cl/F precursors, solvent polarity). Use ANOVA to identify significant interactions and derive predictive models .
- Response Surface Methodology (RSM): Optimize yield and purity by modeling nonlinear relationships between variables. Central composite designs are ideal for refining conditions near optimal ranges .
- Risk Assessment: Predefine failure modes (e.g., solvent incompatibility, side reactions) using FMEA (Failure Mode and Effects Analysis) to prioritize experimental adjustments .
Advanced: How can theoretical frameworks guide the investigation of this compound’s biological or catalytic activity?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., neurotransmitter receptors) using software like AutoDock. Prioritize analogs with strong binding affinities for in vitro validation .
- Structure-Activity Relationships (SAR): Corrogate electronic (Hammett constants) and steric (Taft parameters) effects of Cl/F substituents on activity. Compare with non-halogenated analogs .
- Kinetic Modeling: Use Michaelis-Menten or Langmuir-Hinshelwood models to study catalytic behavior in asymmetric synthesis applications .
Advanced: How can AI-driven tools enhance the simulation of reaction mechanisms or property prediction for this compound?
Methodological Answer:
- Machine Learning (ML): Train ML models on datasets of fluorinated/chlorinated amines to predict solubility, logP, or toxicity. Platforms like COMSOL Multiphysics integrate AI for real-time optimization of reaction parameters .
- Automated Workflows: Deploy robotic platforms for high-throughput experimentation. AI algorithms adjust conditions (e.g., temperature, pressure) based on intermediate analytics .
- Quantum Chemistry Simulations: Utilize Gaussian or ORCA to compute transition states and activation energies for halogenation steps, reducing trial-and-error in synthesis .
Advanced: What methodologies are recommended for analyzing environmental or metabolic degradation products of this compound?
Methodological Answer:
- LC-MS/MS: Employ tandem mass spectrometry to identify degradation intermediates in simulated metabolic (e.g., liver microsomes) or environmental (e.g., UV/ozone exposure) conditions .
- Isotopic Labeling: Use - or -labeled analogs to trace degradation pathways. Compare fragmentation patterns with unlabeled samples .
- Ecotoxicology Assays: Conduct Daphnia magna or algae growth inhibition tests to assess ecological impact. Align with OECD guidelines for standardized reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
